5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Indazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the particular derivative and its chemical structure .
Mode of action
The mode of action of indazole derivatives can vary widely, again depending on the specific derivative. Some indazole derivatives have been found to have anti-inflammatory activity, for example .
Biochemical pathways
The biochemical pathways affected by indazole derivatives would depend on their specific targets and mode of action. For instance, if an indazole derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Result of action
The molecular and cellular effects of indazole derivatives can vary widely, depending on their specific targets and mode of action. Some indazole derivatives have been found to have anti-inflammatory effects, for example .
Biochemical Analysis
Biochemical Properties
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The compound 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism, potentially altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced apoptosis. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it may inhibit certain enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
The subcellular localization of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, localization to the nucleus may enhance its ability to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivatives . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness
The uniqueness of 5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one lies in its complex ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-13-11-23(10-8-14(13)20-16-7-3-4-9-24(16)18)19(26)17-12-5-1-2-6-15(12)21-22-17/h3-4,7,9H,1-2,5-6,8,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDZAESPRZDDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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